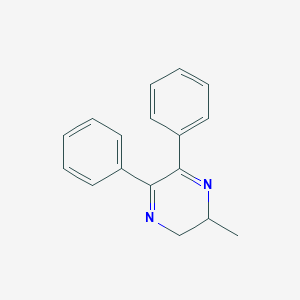

Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl-

Overview

Description

Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl- is a heterocyclic aromatic organic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are commonly found in various natural products, pharmaceuticals, and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-diaminopyrazine with benzaldehyde derivatives in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes, starting from readily available raw materials. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity.

Types of Reactions:

Oxidation: Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl- can undergo oxidation reactions to form corresponding pyrazine N-oxides.

Reduction: Reduction of this compound can lead to the formation of dihydropyrazine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

Oxidation: Pyrazine N-oxides.

Reduction: Dihydropyrazine derivatives.

Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Pyrazine derivatives are extensively researched for their potential therapeutic properties. Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl- has shown promise in various biological activities:

- Antimicrobial Activity : Studies indicate that this compound may inhibit the growth of certain pathogens by interacting with specific enzymes.

- Anticancer Properties : It has been explored as a lead compound in developing anticancer agents due to its ability to modulate cellular pathways involved in tumor growth .

- Anti-inflammatory Effects : The compound's mechanism may involve the inhibition of inflammatory mediators, making it a candidate for treating inflammatory diseases.

2. Material Science

In materials science, Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl- is utilized for developing new materials due to its unique chemical properties. Its derivatives are being investigated for applications in organic electronics and photonic devices .

3. Agrochemicals

The compound is also being examined for its potential use in agrochemicals. Its unique structure allows it to interact with biological systems effectively, which could lead to the development of new pesticides or herbicides that are more efficient and environmentally friendly.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of Pyrazine derivatives demonstrated significant inhibition against various bacterial strains. The compound was found to disrupt bacterial cell wall synthesis, indicating its potential as a new class of antibiotics.

Case Study 2: Anticancer Research

In preclinical trials, Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl- was tested for its anticancer effects on human cancer cell lines. Results indicated that it effectively inhibited cell proliferation and induced apoptosis through specific signaling pathways related to cancer progression .

Mechanism of Action

The mechanism of action of Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Pyrazine, 2,6-diphenyl-: Another pyrazine derivative with two phenyl groups but lacking the methyl group.

Pyrrolopyrazine derivatives: Compounds containing both pyrrole and pyrazine rings, known for their diverse biological activities.

Pyridazine and Pyridazinone derivatives: Heterocyclic compounds with similar nitrogen-containing rings, exhibiting a wide range of pharmacological activities.

Uniqueness: Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl- is unique due to the presence of both phenyl and methyl groups on the pyrazine ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Pyrazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl- has emerged as a compound of interest for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl- features a unique structure characterized by a pyrazine ring substituted with two phenyl groups and a methyl group. This structural configuration is believed to influence its reactivity and biological properties.

Synthesis Methods

The synthesis of Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl- typically involves cyclization reactions. A common method includes the reaction of 2,3-diaminopyrazine with various benzaldehyde derivatives under catalytic conditions in organic solvents like ethanol or DMF at elevated temperatures.

Synthetic Routes

| Step | Description |

|---|---|

| 1 | Reaction of 2,3-diaminopyrazine with benzaldehyde derivatives. |

| 2 | Cyclization under controlled conditions (e.g., temperature and solvent). |

| 3 | Purification through recrystallization or chromatography. |

Biological Activities

Research indicates that Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl- exhibits a range of biological activities:

Antimicrobial Activity

The compound has shown potential antimicrobial properties by inhibiting the growth of various microbial strains. Its mechanism may involve binding to specific enzymes critical for microbial survival.

Anticancer Properties

Several studies have reported the anticancer effects of this pyrazine derivative. For instance:

- In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and BEL-7402 (liver cancer) with IC50 values ranging from 10.74 μM to 16.4 μM .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate pathways involved in inflammation by inhibiting the activity of certain pro-inflammatory cytokines.

The biological activity of Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl- is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes linked to microbial growth and cancer proliferation.

- Receptor Modulation : It can act on various receptors involved in inflammatory responses and cell signaling pathways.

Case Studies

- Antiviral Activity Against HCV : A study identified derivatives that inhibit the NS5B RNA-dependent RNA polymerase of Hepatitis C Virus (HCV), demonstrating promising IC50 values .

- Neuroprotective Effects : Research involving cinnamic acid-pyrazine hybrids showed enhanced neuroprotective effects in models simulating oxidative stress in neuronal cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl-, a comparison with other pyrazine derivatives is essential:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Pyrazine, 2,6-diphenyl- | Lacks methyl group | Moderate antimicrobial |

| Pyrrolopyrazines | Contains pyrrole ring | Diverse biological activities |

| Pyridazine derivatives | Similar nitrogen structure | Varying pharmacological effects |

Properties

IUPAC Name |

2-methyl-5,6-diphenyl-2,3-dihydropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2/c1-13-12-18-16(14-8-4-2-5-9-14)17(19-13)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJRZAGATLWTMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16340-50-4 | |

| Record name | Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016340504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-diphenyl-2-methylpyrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.